
trans-1-Bromo-2-phenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-Bromo-2-phenylcyclopropane is an organic compound with the molecular formula C9H9Br . It is a brominated derivative of cyclopropane, where a phenyl group and a bromine atom are attached to adjacent carbon atoms in the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a three-membered cyclopropane ring, with a phenyl group and a bromine atom attached to adjacent carbon atoms . The term ‘trans’ in the name indicates that these two groups are on opposite sides of the cyclopropane ring . Detailed structural parameters such as bond lengths and angles would require further computational or experimental studies.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
- The compound has been used in the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride, leading to the formation of anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione. This reaction's outcome was confirmed through X-ray structure analysis, showcasing the compound's utility in complex chemical synthesis processes (Voss, Röske, & Adiwidjaja, 2019).
Spectroscopic Studies
- In spectroscopic research, the cis and trans isomers of 1-methyl-2-phenylcyclopropane (related to trans-1-bromo-2-phenylcyclopropane) were studied using resonant two-photon ionization. This study provided insights into the electronic structures and conformational characteristics of these molecules (Hamza & Cable, 2012).
Biological Evaluation
- Bromophenol derivatives with a cyclopropyl moiety, like this compound, were synthesized and evaluated biologically. These derivatives showed potential as inhibitors of certain enzymes, suggesting applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Development of Chiral Cyclopropane Units
- The molecule has been instrumental in developing chiral cyclopropane units used as intermediates for synthesizing biologically active compounds. This highlights its role in creating restricted conformations to enhance activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Advanced Organic Reactions
- Several advanced organic reactions involving cyclopropane derivatives have been explored. For instance, reactions leading to furan formation, cycloaddition processes, and transformations into different molecular structures all point to the versatility of this compound and related compounds in organic chemistry (Lee et al., 2004).
Wirkmechanismus
Target of Action
Trans-1-Bromo-2-phenylcyclopropane is a complex organic compoundSimilar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that brominated cyclopropane compounds can undergo elimination reactions . In the case of trans-1-bromo-2-phenylcyclopentane, treatment with ethanolic KOH gives an alkene . This suggests that this compound might also undergo similar reactions, leading to changes in the molecular structure.
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including elimination and substitution reactions . These reactions can influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the physiological conditions .
Result of Action
Similar compounds are known to cause various cellular changes, including alterations in enzyme activity and cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability . For instance, the reduction of similar compounds with a large excess of neat triphenyltin hydride at temperatures as low as 40° gives complete configurational equilibration before reduction can occur .
Eigenschaften
IUPAC Name |
[(1S,2R)-2-bromocyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITYLOQJUHFLPM-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32523-77-6 |
Source


|
| Record name | rac-[(1R,2S)-2-bromocyclopropyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[3-(2-sulfanyl-1H-imidazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2451568.png)
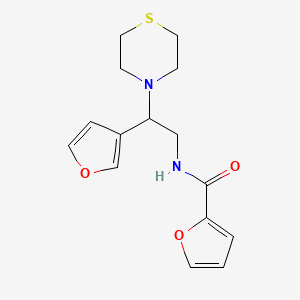
![N-(4-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2451570.png)
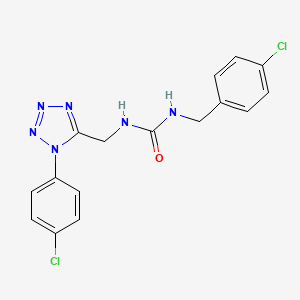

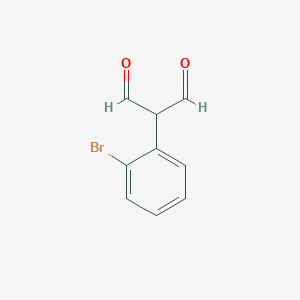
![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451579.png)
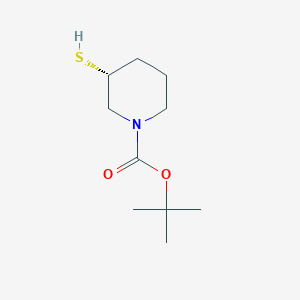
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate](/img/structure/B2451582.png)
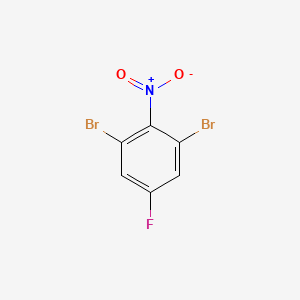
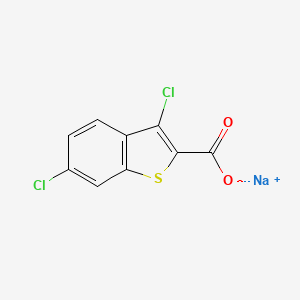
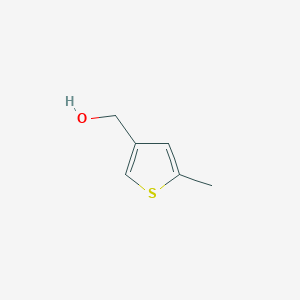

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)